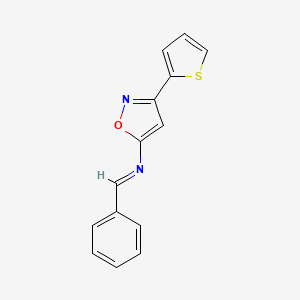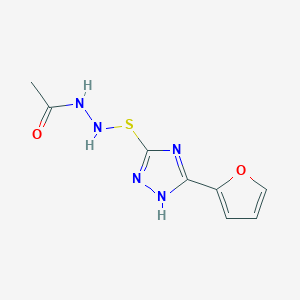
N'-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide is a heterocyclic compound that features a furan ring, a triazole ring, and a thioacetohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide typically involves the following steps:
Formation of the Furan-2-yl Triazole: The initial step involves the synthesis of the 3-(Furan-2-yl)-1H-1,2,4-triazole. This can be achieved by reacting furan-2-carboxylic acid hydrazide with thiocarbohydrazide under reflux conditions.
Thioacetohydrazide Formation: The next step involves the introduction of the thioacetohydrazide group. This is typically done by reacting the furan-2-yl triazole with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for N’-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N’-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted furan and triazole derivatives.
Applications De Recherche Scientifique
N’-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Could be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N’-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide involves its interaction with microbial cell membranes and enzymes. The compound is believed to inhibit the synthesis of essential proteins and enzymes in bacteria and fungi, leading to their death. The exact molecular targets and pathways are still under investigation, but it is thought to involve the disruption of cell wall synthesis and enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-yl Triazole Derivatives: These compounds share the furan and triazole rings but may have different substituents.
Thioacetohydrazide Derivatives: Compounds with similar thioacetohydrazide groups but different heterocyclic rings.
Uniqueness
N’-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide is unique due to its combination of a furan ring, a triazole ring, and a thioacetohydrazide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C8H9N5O2S |
|---|---|
Poids moléculaire |
239.26 g/mol |
Nom IUPAC |
N'-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
InChI |
InChI=1S/C8H9N5O2S/c1-5(14)10-13-16-8-9-7(11-12-8)6-3-2-4-15-6/h2-4,13H,1H3,(H,10,14)(H,9,11,12) |
Clé InChI |
GPSMFDYIAHBMRA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NNSC1=NNC(=N1)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





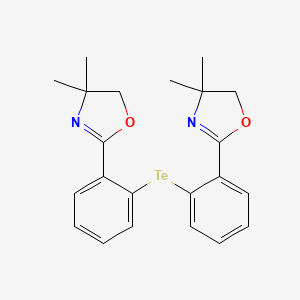
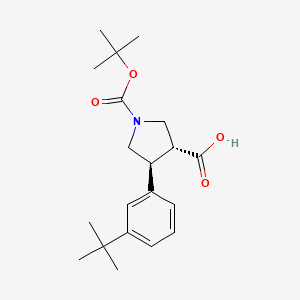
![2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B12891942.png)


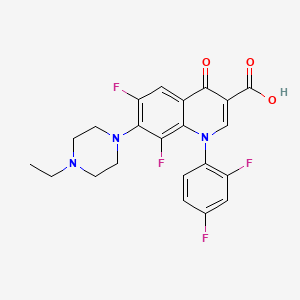

![5-Ethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12891967.png)

![2-(Difluoromethoxy)benzo[d]oxazole-7-acetic acid](/img/structure/B12891982.png)
